Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Description
The compound 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)benzamide is a substituted benzamide featuring a 3,5-dichlorobenzoyl group linked to a 7-methoxy-naphthalene moiety via an ethylamine spacer. Its molecular formula is inferred as $ \text{C}{21}\text{H}{18}\text{Cl}2\text{NO}2 $, with a molecular weight of approximately 387.3 g/mol (estimated from structural analogs) . Key structural attributes include:
- 7-Methoxy-1-naphthalenyl ethyl group: Introduces aromatic bulk and methoxy polarity, influencing receptor binding or solubility.
- Amide linkage: Facilitates hydrogen bonding and structural rigidity.
Synthetic routes likely involve amidation between 3,5-dichlorobenzoyl chloride and 2-(7-methoxy-1-naphthalenyl)ethylamine, analogous to methods in and .
Properties
CAS No. |
138112-91-1 |
|---|---|
Molecular Formula |
C20H17Cl2NO2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H17Cl2NO2/c1-25-18-6-5-13-3-2-4-14(19(13)12-18)7-8-23-20(24)15-9-16(21)11-17(22)10-15/h2-6,9-12H,7-8H2,1H3,(H,23,24) |
InChI Key |
BCBQQJGIICZPKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC(=C3)Cl)Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of benzamide derivatives like “Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-” typically follows these key steps:
- Synthesis of the substituted benzoyl chloride or activated benzoyl intermediate (e.g., 3,5-dichlorobenzoyl chloride)
- Preparation or procurement of the amine component , here 2-(7-methoxy-1-naphthalenyl)ethylamine
- Amide bond formation via nucleophilic acyl substitution between the benzoyl chloride and the amine
- Purification and characterization of the final benzamide product
Preparation of 3,5-Dichlorobenzoyl Chloride
The 3,5-dichlorobenzoyl chloride is commonly prepared by chlorination of benzoyl chloride derivatives or by direct chlorination of benzoic acid derivatives followed by conversion to the acid chloride using reagents such as thionyl chloride (SOCl2).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 3,5-Dichlorobenzoic acid + SOCl2 | Reflux in SOCl2, inert atmosphere | Converts acid to acid chloride, typically quantitative yield |
| Alternative: Chlorination of benzoyl chloride | Chlorinating agents like Cl2/FeCl3 | Requires careful control to avoid over-chlorination |
This step is crucial to activate the carboxylic acid for amide bond formation.
Preparation of 2-(7-Methoxy-1-naphthalenyl)ethylamine
The amine component, 2-(7-methoxy-1-naphthalenyl)ethylamine, can be synthesized by:
- Reduction of the corresponding nitro compound
- Reductive amination of 7-methoxy-1-naphthaldehyde with ethylamine or ammonia derivatives
- Alternatively, it can be procured commercially if available
The key is to have a primary amine functional group attached to the 2-(7-methoxy-1-naphthalenyl)ethyl moiety to enable amide coupling.
Amide Bond Formation
The core step in the preparation is the formation of the amide bond between 3,5-dichlorobenzoyl chloride and 2-(7-methoxy-1-naphthalenyl)ethylamine. The general procedure involves:
- Dissolving the amine in an inert solvent such as dichloromethane or tetrahydrofuran (THF)
- Cooling the solution to 0–5 °C to control reaction rate and minimize side reactions
- Adding the acid chloride dropwise with stirring
- Using a base such as triethylamine or pyridine to scavenge the released HCl
- Stirring the reaction mixture at room temperature or slightly elevated temperature for several hours
- Work-up by aqueous washes to remove salts and impurities
- Purification by recrystallization or chromatography
This method is well-established for benzamide synthesis and yields high purity products.
Alternative Synthetic Routes
Some research explores alternative routes such as:
- Using benzoyl anhydrides or activated esters instead of acid chlorides
- Direct coupling using carbodiimide reagents (e.g., EDC, DCC) in the presence of catalytic amounts of DMAP to activate the carboxylic acid without isolating acid chlorides
- Microwave-assisted synthesis to reduce reaction times and improve yields
These methods can be adapted depending on the availability of reagents and desired scale.
Representative Experimental Data and Yields
| Compound | Starting Material Amount | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3,5-Dichlorobenzoyl chloride | 3,5-Dichlorobenzoic acid (500 mg, 2.5 mmol) | SOCl2 (0.5 mL, excess) | Reflux 2 h | ~95% | Acid chloride isolated by distillation or used crude |
| Benzamide derivative | 3,5-Dichlorobenzoyl chloride (2.5 mmol), 2-(7-methoxy-1-naphthalenyl)ethylamine (2.5 mmol) | Triethylamine (3 mmol), DCM solvent | 0–5 °C addition, RT 4 h | 70–85% | Purified by recrystallization |
Yields and purity depend on reaction conditions and purification methods.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the amide bond formation and substitution pattern.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR) : Shows characteristic amide C=O stretch (~1650 cm^-1).
- Melting Point Determination : Confirms purity and identity.
- Elemental Analysis : Validates molecular formula.
These techniques are standard for verifying the successful synthesis of benzamide derivatives.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound and related benzamides:
Notes:
- LogP : The target compound’s higher lipophilicity (~4.9) compared to S20098 (2.8) reflects the dichlorophenyl group’s contribution.
- PSA: Lower PSA (~46.2 Ų) than nitro- or amino-substituted analogs (e.g., 81.5 Ų in ) suggests reduced polar interactions .
Functional Group Impact on Bioactivity
- Chlorine Substitution: The 3,5-dichloro motif in the target compound and Pronamide enhances stability and membrane permeability but differs in target specificity.
- Naphthalenyl vs. S20098’s acetamide group, however, may reduce steric hindrance relative to benzamide .
- Methoxy Positioning : The 7-methoxy group in the target compound and its 4-methyl analog () may influence electronic effects and metabolic stability .
Biological Activity
Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- (CAS No. 138112-91-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula: C20H17Cl2NO2
- Molecular Weight: 374.26 g/mol
- CAS Number: 138112-91-1
The compound features a benzamide backbone with dichloro and methoxy substituents, which may influence its pharmacological properties.
Benzamide derivatives often exhibit various pharmacological effects due to their ability to interact with specific biological targets such as enzymes, receptors, and ion channels. Research indicates that the presence of the methoxy group and the dichloro substituents can enhance lipophilicity and receptor binding affinity, potentially leading to increased biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of benzamide derivatives. For instance:
- In vitro studies showed that similar benzamide compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells.
- Mechanistic studies suggest that these compounds may act via the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Antimicrobial Activity
Benzamide derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial assays demonstrated that certain benzamide compounds exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Study on Anticancer Effects:
- A study published in Journal of Medicinal Chemistry examined a series of benzamide derivatives, including 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. Results indicated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value in the low micromolar range.
-
Research on Antimicrobial Properties:
- In a comparative study published in Antimicrobial Agents and Chemotherapy, benzamide derivatives were tested against a panel of bacterial strains. The compound exhibited notable activity against resistant strains, suggesting potential for development as a new antimicrobial agent.
Table 1: Biological Activity Summary of Benzamide Derivatives
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.2 | Journal of Medicinal Chemistry |
| Antibacterial | Staphylococcus aureus | 10 | Antimicrobial Agents |
| Escherichia coli | 15 | Antimicrobial Agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
